molecular formula C16H21NO4 B12846175 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate

2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate

Cat. No.: B12846175
M. Wt: 291.34 g/mol
InChI Key: DBDISVORNYXQAN-UHFFFAOYSA-N
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Description

2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with ethyl, methyl, and benzyl groups, as well as two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate typically involves the reaction of diethyl 2,5-dibromohexanedioate with benzylamine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

    Nicardipine: A calcium channel blocker used in the treatment of hypertension.

    Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate: A structurally similar compound with different substituents.

Uniqueness: 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-O-ethyl 5-O-methyl 1-benzylpyrrolidine-2,5-dicarboxylate

InChI

InChI=1S/C16H21NO4/c1-3-21-16(19)14-10-9-13(15(18)20-2)17(14)11-12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3

InChI Key

DBDISVORNYXQAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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